

# 2-Methoxy-6-methylbenzaldehyde: A Versatile Building Block in Organic Chemistry

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## Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzaldehyde

Cat. No.: B112759

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## Introduction

**2-Methoxy-6-methylbenzaldehyde** is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a methoxy and a methyl group ortho to the aldehyde functionality, imparts specific reactivity and steric properties that can be strategically exploited in the synthesis of complex organic molecules, including heterocyclic scaffolds and potential pharmaceutical intermediates. The presence of the aldehyde group provides a handle for a variety of transformations such as nucleophilic additions, condensations, and oxidations, while the methoxy and methyl groups influence the electronic nature and steric accessibility of the reactive sites. This document provides an overview of its applications, detailed experimental protocols for key reactions, and a summary of relevant quantitative data.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methoxy-6-methylbenzaldehyde** is provided in the table below.

Property	Value	Reference
CAS Number	54884-55-8	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	Off-white to yellow solid (<40°C), Liquid (>41°C)	
Melting Point	40-41 °C	
Boiling Point	256 °C	
Density	1.062 g/cm <sup>3</sup>	

## Applications in Organic Synthesis

**2-Methoxy-6-methylbenzaldehyde** is a versatile reagent in the synthesis of a variety of organic compounds. Its utility is particularly pronounced in the construction of heterocyclic systems and in carbon-carbon bond-forming reactions.

### Heterocycle Synthesis

Substituted benzaldehydes are crucial starting materials for the synthesis of a wide array of bioactive heterocycles.[2] While direct examples with **2-Methoxy-6-methylbenzaldehyde** are not extensively documented in publicly available literature, its structural similarity to other substituted benzaldehydes, such as 2,6-dimethoxybenzaldehyde, suggests its applicability in the synthesis of flavonoids, dihydropyridines, and dihydropyrimidinones.[2] These classes of compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2]

### Carbon-Carbon Bond Formation

**2-Methoxy-6-methylbenzaldehyde** can participate in various classic carbon-carbon bond-forming reactions, including the Wittig reaction and Knoevenagel condensation. However, the presence of two ortho substituents creates significant steric hindrance around the aldehyde group, which can reduce its reactivity compared to less substituted benzaldehydes.[3] This steric hindrance can necessitate more forcing reaction conditions or lead to lower yields.

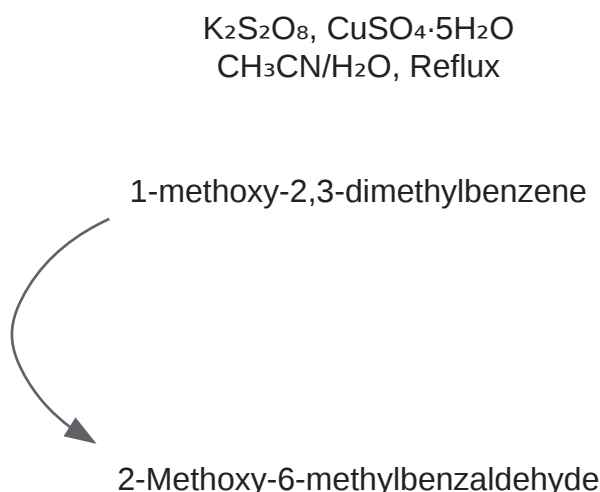
## Experimental Protocols

The following are representative protocols for key reactions involving **2-Methoxy-6-methylbenzaldehyde** and structurally similar compounds. These protocols are based on established procedures and may require optimization for specific substrates and scales.

### Synthesis of 2-Methoxy-6-methylbenzaldehyde

A common method for the synthesis of **2-Methoxy-6-methylbenzaldehyde** is the oxidation of 1-methoxy-2,3-dimethylbenzene.

Reaction Scheme:



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Synthesis of **2-Methoxy-6-methylbenzaldehyde**.

Protocol:

- To a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in aqueous acetonitrile (750 mL, V/V=1:1), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).
- Stir the reaction mixture under reflux conditions for 15 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature and extract the product with dichloromethane (2 x 225 mL).
- Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a 4:96 (v/v) mixture of ethyl acetate and hexane as the eluent to afford **2-methoxy-6-methylbenzaldehyde**.

Quantitative Data:

Parameter	Value	Reference
Starting Material	1-methoxy-2,3-dimethylbenzene	
Reagents	K <sub>2</sub> S <sub>2</sub> O <sub>8</sub> , CuSO <sub>4</sub> ·5H <sub>2</sub> O	
Solvent	Acetonitrile/Water	
Reaction Time	15 minutes	
Yield	44.2%	

## Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. Due to the steric hindrance of **2-Methoxy-6-methylbenzaldehyde**, this reaction may require a more reactive, non-stabilized ylide and may result in lower yields compared to unhindered aldehydes. The following is a general protocol adaptable for this substrate, based on procedures for 2,6-dimethoxybenzaldehyde.[3]

Reaction Workflow:



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General workflow for the Wittig reaction.

Protocol (Representative):

- Ylide Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting ylide solution at 0 °C for 30 minutes.<sup>[3]</sup>

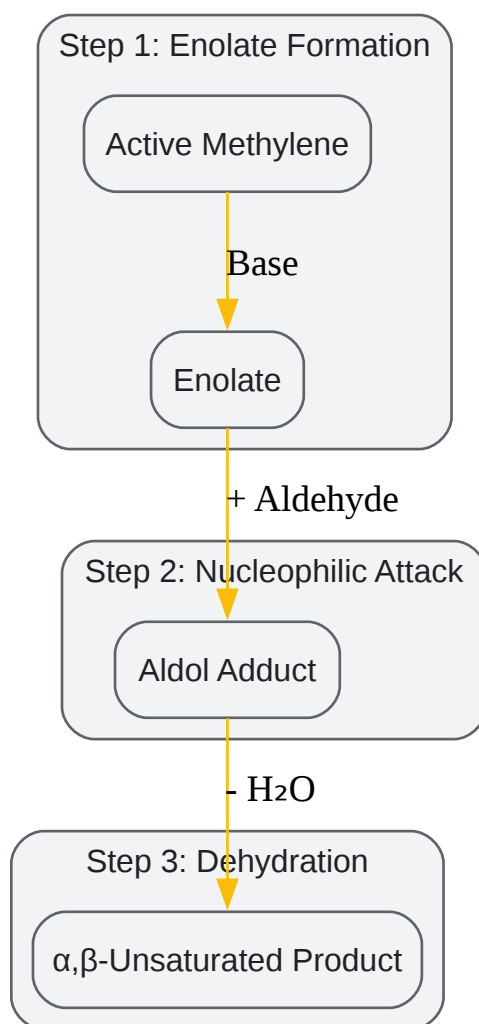
- **Wittig Reaction:** In a separate flask, dissolve **2-Methoxy-6-methylbenzaldehyde** (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.[3]
- **Workup and Purification:** Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[3]

**Expected Outcome:** Due to the use of a non-stabilized ylide, a mixture of (Z)- and (E)-alkenes is expected, with the (Z)-isomer likely being the major product. The steric hindrance of **2-Methoxy-6-methylbenzaldehyde** may result in a lower yield compared to less hindered aldehydes.[3]

## Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound. The reactivity of substituted benzaldehydes in this reaction is influenced by the electronic nature of the substituents. While specific data for **2-Methoxy-6-methylbenzaldehyde** is limited, a general protocol using a basic catalyst is provided.

Reaction Mechanism:



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Mechanism of the Knoevenagel condensation.

Protocol (General):

- In a round-bottom flask, dissolve **2-Methoxy-6-methylbenzaldehyde** (1.0 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent like ethanol.
- Add a catalytic amount of a base, such as piperidine or ammonium acetate.
- Heat the mixture to reflux and monitor the reaction by TLC.

- Upon completion, cool the reaction mixture and isolate the product by filtration.
- Wash the solid product with cold solvent to remove impurities. The product can be further purified by recrystallization.

Quantitative Data for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile:

Aldehyde	Catalyst	Solvent	Time (min)	Yield (%)	Reference
Benzaldehyde	NiCu@MWCNT	Water/Methanol	15	92	[4]
2-Methylbenzaldehyde	NiCu@MWCNT	Water/Methanol	15	95	[4]
4-Methoxybenzaldehyde	Penicillium citrinum	Buffer (pH 7)	-	84	[5]
2-Fluorobenzaldehyde	NiCu@MWCNT	Water/Methanol	-	94	[4]

Note: The data in this table is for analogous compounds and serves as a reference for expected reactivity.

## Conclusion

**2-Methoxy-6-methylbenzaldehyde** is a useful, albeit sterically hindered, building block in organic synthesis. While its reactivity is tempered by the ortho substituents, it can be employed in a range of synthetic transformations to generate complex molecular architectures. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the synthetic potential of this versatile aldehyde. Further investigation into its application in the synthesis of novel bioactive compounds is warranted.



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